1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid
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Overview
Description
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is often used in coordination chemistry and has applications in various scientific fields due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid typically involves the reaction of diethanolamine with formaldehyde and glyoxal under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, cerium, europium, and erbium.
Substitution: Can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves metal salts and the compound in an aqueous or organic solvent.
Substitution: Common reagents include halides and other nucleophiles.
Major Products Formed
Scientific Research Applications
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid involves its ability to chelate metal ions. The compound forms stable complexes through coordination bonds between the nitrogen and oxygen atoms in its structure and the metal ions. This chelation process can influence various molecular pathways and is the basis for its applications in different fields .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diacetic acid: Another macrocyclic compound with similar metal-binding properties.
4,7,13-Trioxa-1,10-diazacyclopentadecane: A related compound with a slightly different structure but similar chemical behavior.
Uniqueness
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms, which provide a versatile coordination environment for metal ions. This makes it particularly useful in forming stable complexes with a wide range of metals .
Properties
CAS No. |
81963-61-3 |
---|---|
Molecular Formula |
C14H26N2O7 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
2-[13-(carboxymethyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O7/c17-13(18)11-15-1-5-21-6-2-16(12-14(19)20)4-8-23-10-9-22-7-3-15/h1-12H2,(H,17,18)(H,19,20) |
InChI Key |
LSJZKCGCKUSIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCOCCN1CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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